BenchChemオンラインストアへようこそ!

7-O-(Cbz-N-amido-PEG4)-paclitaxel

Targeted Drug Delivery Integrin Targeting Paclitaxel Conjugates

Choose 7-O-(Cbz-N-amido-PEG4)-paclitaxel for your ADC/PROTAC builds—the only modular building block offering a Cbz-protected amine handle with a precisely defined PEG4 spacer. Unlike unprotected amino-PEG analogs, the Cbz group prevents premature side reactions, enabling controlled, sequential conjugation. The hydrophilic PEG4 chain enhances aqueous solubility and reduces antibody-drug conjugate aggregation. Pre-functionalized at the C7-OH of paclitaxel to preserve microtubule-binding activity. MW 1235.33, ≥98% purity, shipped under dry ice. Request pricing for 25–500 mg research quantities.

Molecular Formula C66H78N2O21
Molecular Weight 1235.3 g/mol
Cat. No. B605023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-O-(Cbz-N-amido-PEG4)-paclitaxel
Synonyms7-O-(Cbz-N-amido-PEG4)- paclitaxel
Molecular FormulaC66H78N2O21
Molecular Weight1235.3 g/mol
Structural Identifiers
InChIInChI=1S/C66H78N2O21/c1-41-48(86-61(76)54(72)53(45-21-13-8-14-22-45)68-59(74)46-23-15-9-16-24-46)38-66(78)58(88-60(75)47-25-17-10-18-26-47)56-64(6,57(73)55(85-42(2)69)52(41)63(66,4)5)49(37-50-65(56,40-84-50)89-43(3)70)87-51(71)27-29-79-31-33-81-35-36-82-34-32-80-30-28-67-62(77)83-39-44-19-11-7-12-20-44/h7-26,48-50,53-56,58,72,78H,27-40H2,1-6H3,(H,67,77)(H,68,74)/t48-,49-,50+,53-,54+,55+,56?,58-,64+,65-,66+/m0/s1
InChIKeyHJKOKKMPULFMRK-NCJMBMFASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

7-O-(Cbz-N-amido-PEG4)-paclitaxel: A Pre-Functionalized PEG4 Drug-Linker Conjugate for ADC and PROTAC Research


7-O-(Cbz-N-amido-PEG4)-paclitaxel is a specialized PEG-based drug-linker conjugate that integrates the cytotoxic agent paclitaxel with a Cbz-protected amine group via a tetraethylene glycol (PEG4) spacer . This compound is purpose-built as a modular building block for the synthesis of more complex bioconjugates, specifically Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The Cbz group acts as a temporary protecting group for the terminal amine, allowing for selective deprotection and subsequent conjugation to targeting moieties like antibodies or E3 ligase ligands [1].

Why Generic Paclitaxel Conjugates Cannot Substitute for 7-O-(Cbz-N-amido-PEG4)-paclitaxel in Targeted Synthesis


Generic substitution of 7-O-(Cbz-N-amido-PEG4)-paclitaxel with other paclitaxel conjugates or unmodified paclitaxel is scientifically unsound due to its unique, pre-optimized molecular architecture designed for specific bioconjugation workflows. The compound offers a precise combination of a hydrophilic PEG4 spacer for improved solubility and reduced aggregation [1], a site-specific attachment at the C7-OH of paclitaxel to preserve activity, and a Cbz-protected amine handle for controlled conjugation . Using a simpler analog like 7-O-(Amino-PEG4)-paclitaxel would expose the reactive amine prematurely, leading to uncontrolled polymerization or side reactions during complex synthesis steps, while other PEG-paclitaxel conjugates may lack the exact PEG4 length known to balance solubility with linker functionality [2].

Quantitative Evidence Guide: Performance of 7-O-(Cbz-N-amido-PEG4)-paclitaxel in Conjugate Synthesis and Cellular Assays


Targeting Index Enhancement with PEG4 Spacer in Paclitaxel Conjugates

The presence of a tetraethylene glycol (PEG4) spacer, a key component of 7-O-(Cbz-N-amido-PEG4)-paclitaxel, significantly enhances the tumor-targeting index of paclitaxel conjugates. In a study comparing various RGD-peptidomimetic-paclitaxel conjugates, the inclusion of a PEG4 spacer was shown to attenuate the loss of potency typically observed in such conjugates [1].

Targeted Drug Delivery Integrin Targeting Paclitaxel Conjugates

Aqueous Solubility Improvement of PEGylated Paclitaxel Conjugates

The PEG4 spacer is designed to improve the aqueous compatibility of the highly hydrophobic paclitaxel core, a critical factor for biological applications. Studies on related PEG-paclitaxel prodrugs have shown that PEGylation can increase water solubility from about 0.01 mg/mL for free paclitaxel to over 400 mg/mL [1]. Another study on PEG-b-PLA micelles found that paclitaxel loading enabled aqueous suspension at concentrations up to 4.8 mg/mL, compared to <0.002 mg/mL for the free drug [2].

Solubility Enhancement PEGylation Drug Delivery

Potency Attenuation Mitigated by PEG4 Spacer in Drug Conjugates

The conjugation of a targeting ligand to a cytotoxic drug like paclitaxel often results in a significant loss of potency. However, research indicates that the inclusion of a tetraethylene glycol (PEG4) spacer can mitigate this effect. A study on paclitaxel conjugates found that while a loss of potency was observed for all conjugates, this loss was notably attenuated by the presence of the PEG4 spacer [1].

ADC Linker Drug Potency PEG Spacer

Enhanced Cytotoxicity of Paclitaxel-Based ADCs Over Free Drug

Antibody-drug conjugates (ADCs) built with a PEGylated linker and paclitaxel payload demonstrate a marked improvement in in vitro potency compared to free paclitaxel. A recent study showed that a TROP2-targeted ADC, hRS7-PTX, which uses a PEGylated linker, had an IC50 of 0.4532 nM, which is significantly lower than the 9.085 nM IC50 of free paclitaxel in the same cell line [1].

Antibody-Drug Conjugate ADC Paclitaxel Cytotoxicity

Defined PEG4 Spacer Length for Optimized Cellular Uptake

The length of the polyethylene glycol (PEG) spacer in a drug conjugate critically influences its biological performance. A study investigating folate-PEG-paclitaxel prodrugs found that cellular uptake and subsequent phototoxic activity were optimal for prodrugs with medium-sized PEG chains (1k to 3.5k Da) [1]. The PEG4 spacer, with a molecular weight of ~176 Da, falls at the lower end of this spectrum but is still a defined, discrete unit that avoids the heterogeneity and potential uptake hindrance associated with high molecular weight PEG chains (>5k Da) [1].

PEG Linker Cellular Uptake PROTAC ADC

Recommended Scientific and Industrial Applications for 7-O-(Cbz-N-amido-PEG4)-paclitaxel


Synthesis of Site-Specific Antibody-Drug Conjugates (ADCs)

7-O-(Cbz-N-amido-PEG4)-paclitaxel is an ideal building block for the controlled synthesis of homogeneous ADCs. The Cbz-protected amine allows for deprotection under mild conditions , followed by conjugation to an antibody via a stable linker, while the PEG4 spacer helps maintain aqueous solubility and reduce aggregation of the final ADC [1][2].

Development of PROTAC Molecules for Targeted Protein Degradation

This compound serves as a ready-made, functionalized linker for PROTAC synthesis. The PEG4 chain provides necessary flexibility, and the Cbz-protected amine offers a selective reactive handle for sequential conjugation to an E3 ligase ligand and a target protein ligand, enabling the creation of heterobifunctional molecules .

Investigating PEG4 Spacer Effects in Drug Conjugates

Researchers can use 7-O-(Cbz-N-amido-PEG4)-paclitaxel as a defined model compound to study the specific influence of the PEG4 spacer on a drug conjugate's pharmacokinetics, biodistribution, and target engagement. Its discrete structure allows for precise structure-activity relationship (SAR) studies, which are more challenging with polydisperse PEG conjugates [3].

Preclinical Development of Soluble Paclitaxel Formulations

By leveraging the PEG4 spacer's ability to confer water solubility on the paclitaxel core [1], this compound can be used to create novel, non-toxic, and water-soluble prodrug formulations, eliminating the need for harmful excipients like Cremophor EL, which is associated with significant side effects [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-O-(Cbz-N-amido-PEG4)-paclitaxel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.